4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide
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Description
The compound “4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide” is a complex organic molecule that contains several functional groups and rings, including a pyridazine ring , a piperazine ring , and a sulfonamide group. Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a piperazine ring, and a sulfonamide group. The pyridazine ring is a heterocyclic compound containing two nitrogen atoms .Future Directions
Mechanism of Action
Target of Action
Similar compounds with a pyridazinone core structure have been shown to interact with a range of biological targets . For instance, some pyridazinone derivatives have been reported to inhibit acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis .
Mode of Action
For example, certain pyridazinone derivatives have been found to inhibit AChE, leading to an increase in acetylcholine levels .
Biochemical Pathways
Compounds with a similar pyridazinone structure have been reported to impact a variety of physiological effects and biological pathways .
Result of Action
Related compounds have been associated with a wide range of pharmacological activities, such as anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, and many other anticipated biological properties .
Properties
IUPAC Name |
4-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-16-4-2-3-5-19(16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)17-6-8-18(9-7-17)31(23,29)30/h2-11H,12-15H2,1H3,(H2,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWARJBMORMVYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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